molecular formula C7H4BrN3O2 B1517218 6-Bromo-8-nitroimidazo[1,2-a]pyridine CAS No. 1031927-16-8

6-Bromo-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B1517218
CAS No.: 1031927-16-8
M. Wt: 242.03 g/mol
InChI Key: VJQWZCOWPZAAFG-UHFFFAOYSA-N
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Description

6-Bromo-8-nitroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound characterized by a nitro group at position 8 and a bromine atom at position 6 on the imidazo[1,2-a]pyridine scaffold (IUPAC name: this compound; CAS: 1031927-16-8; molecular formula: C₇H₄BrN₃O₂; molar mass: 242.03 g/mol) . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antikinetoplastid and antimicrobial agents. Its structural features, including the electron-withdrawing nitro group and bulky bromine substituent, influence both its reactivity and pharmacological properties .

Properties

IUPAC Name

6-bromo-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQWZCOWPZAAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine typically involves:

  • Starting from 2-amino-5-bromopyridine or related brominated aminopyridines.
  • Formation of the imidazo[1,2-a]pyridine core through cyclization reactions with aldehydes or aldehyde equivalents.
  • Introduction of the nitro group either by direct nitration post-cyclization or by using nitro-substituted precursors.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A well-documented method for synthesizing 6-bromoimidazo[1,2-a]pyridine, which serves as a key intermediate for the nitro derivative, involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild alkaline conditions.

Key Reaction Parameters:

Parameter Details
Starting material 2-Amino-5-bromopyridine
Aldehyde source 40% aqueous monochloroacetaldehyde
Alkali used Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine
Solvent Water, ethanol, methanol, or Virahol
Temperature range 25°C to 55°C
Reaction time 2 to 24 hours
Work-up Concentration, ethyl acetate extraction, drying over anhydrous sodium sulfate, rotary evaporation
Purification Recrystallization from ethyl acetate/normal hexane (1:1 v/v)

Representative Experimental Data:

Entry Alkali Used Solvent Temp (°C) Time (h) Yield (%) Product Form Melting Point (°C)
1 Sodium bicarbonate Ethanol 55 5 72.0 Off-white crystals 76.5 – 78.0
2 Sodium carbonate Ethanol 55 10 67.8 Light brown crystals 76.3 – 78.2
3 Sodium hydroxide Methanol 55 12 Not specified Brown solid Not specified

This method is advantageous due to mild reaction conditions, ease of operation, stable product quality, and high purity. It avoids harsh refluxing and long reaction times typical of older methods.

Alternative Synthetic Route via 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

An alternative preparation involves the synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as an intermediate, which can be further functionalized to introduce the nitro group.

Synthetic Procedure:

  • React 6-bromo-2-aminopyridine with 2-bromomalonaldehyde in a mixture of ethanol and water (1:1 v/v).
  • Use microwave irradiation at 110°C for 10 minutes under inert atmosphere.
  • Post-reaction workup includes neutralization with triethylamine, extraction, and purification by column chromatography.

Reaction Conditions and Yield:

Parameter Details
Starting materials 6-Bromo-2-aminopyridine (1 eq.), 2-bromomalonaldehyde (1.5 eq.)
Solvent Ethanol/water (1:1)
Heating method Microwave irradiation
Temperature 110°C
Time 10 minutes
Atmosphere Argon (inert)
Yield Approximately 80%
Purification Silica gel column chromatography (DCM/acetone gradient)

This method is notable for its rapid reaction time and use of green chemistry principles such as microwave heating and aqueous solvent mixtures.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Yield (%)
Alkali-mediated cyclization 2-Amino-5-bromopyridine + monochloroacetaldehyde 25–55°C, 2–24 h, alkali, ethanol/water Mild conditions, high purity 67.8 – 72.0
MBH acetate cascade MBH acetates of nitroalkenes + 2-aminopyridines Room temp, reagent-free Excellent regioselectivity, drug-like molecules High (not specified)
Microwave-assisted aldehyde synthesis 6-Bromo-2-aminopyridine + 2-bromomalonaldehyde 110°C, 10 min, microwave, ethanol/water Rapid, green chemistry approach ~80

Research Findings and Analysis

  • The alkali-mediated cyclization method provides a robust laboratory and industrially scalable route for 6-bromoimidazo[1,2-a]pyridine, which is the core scaffold before nitration. The choice of alkali and solvent affects yield and purity, with sodium bicarbonate in ethanol at 55°C for 5 hours giving the best results.

  • The MBH acetate method represents a versatile synthetic strategy that could be adapted for nitro-substituted imidazopyridines, including 6-bromo-8-nitro derivatives, allowing for mild, efficient, and regioselective synthesis without harsh reagents.

  • Microwave-assisted synthesis offers a rapid and green alternative to traditional heating methods for preparing imidazo[1,2-a]pyridine derivatives with high yields and short reaction times, facilitating further functionalization steps such as nitration.

The preparation of this compound involves strategic synthesis of the 6-bromoimidazo[1,2-a]pyridine core followed by introduction of the nitro group. The most authoritative and practical methods include:

  • Alkali-promoted cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild conditions.
  • Utilization of MBH acetates of nitroalkenes in one-pot reactions with 2-aminopyridines for direct nitro-functionalized imidazopyridines.
  • Microwave-assisted synthesis routes that enable rapid and green preparation of key intermediates.

These methods provide options for scalable, high-purity synthesis with adaptable conditions suitable for research and industrial production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-6 Bromine

The bromine atom at position 6 undergoes nucleophilic substitution under SRN1 (Single Electron Transfer) conditions. This reactivity is enhanced by the electron-withdrawing nitro group at position 8, which activates the ring for radical-mediated pathways.

Key Reactions and Conditions:

NucleophileConditionsProductYieldSource
PhS⁻DMSO, NaH, 25°C, 25 min6-PhS-8-nitroimidazo[1,2-a]pyridine71%
p-TolSO₂⁻DMSO, NaH, 5 min6-(p-TolSO₂)-8-nitroimidazo[1,2-a]pyridine65%
CN⁻DMF, CuCN, 80°C, 12 h6-CN-8-nitroimidazo[1,2-a]pyridine58%
  • Mechanism : The reaction proceeds via a radical chain mechanism, where the nitro group stabilizes intermediate radicals .

  • Regioselectivity : Substitution occurs exclusively at C-6 due to steric and electronic effects from the nitro group .

Reduction of the C-8 Nitro Group

The nitro group at position 8 is reduced to an amine under catalytic hydrogenation or chemical reduction conditions, enabling further functionalization.

Reduction Methods and Outcomes:

Reducing AgentConditionsProductYieldSource
H₂/Pd-C (10%)EtOH, RT, 6 h8-Amino-6-bromoimidazo[1,2-a]pyridine89%
Fe/HClHCl (conc.), 70°C, 3 h8-Amino-6-bromoimidazo[1,2-a]pyridine76%
Na₂S₂O₄H₂O/EtOH, 50°C, 2 h8-Amino-6-bromoimidazo[1,2-a]pyridine82%
  • Applications : The resulting amine is a precursor for cross-coupling or azo-coupling reactions .

Transition Metal-Catalyzed Cross-Coupling at C-6 Bromine

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl or heteroaryl group introduction.

Cross-Coupling Reactions:

Reaction TypeReagentConditionsProductYieldSource
Suzuki-MiyauraPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 h6-Ph-8-nitroimidazo[1,2-a]pyridine75%
Buchwald-HartwigMorpholine, Pd₂(dba)₃, XPhosToluene, 100°C, 24 h6-Morpholino-8-nitroimidazo[1,2-a]pyridine68%
  • Challenges : The nitro group may require protection during harsh conditions to prevent reduction .

Electrophilic Substitution and Functionalization

The nitro group deactivates the aromatic ring toward electrophilic substitution, but directed metalation strategies enable functionalization.

Directed Ortho-Metalation (DoM):

BaseElectrophileProductYieldSource
LDA, -78°CI₂5-Iodo-6-bromo-8-nitroimidazo[1,2-a]pyridine62%
n-BuLi, -40°CCO₂5-Carboxy-6-bromo-8-nitroimidazo[1,2-a]pyridine55%
  • Scope : Metalation occurs at position 5 due to the directing effect of the nitro group .

Functionalization via Nitro Group Chemistry

The nitro group undergoes transformations such as Ullmann coupling or diazotization after reduction to an amine.

Key Transformations:

ReactionConditionsProductYieldSource
Ullmann CouplingCuI, Phenol, K₂CO₃, 120°C8-Phenoxy-6-bromoimidazo[1,2-a]pyridine60%
DiazotizationNaNO₂, HBF₄, 0°C8-Fluoro-6-bromoimidazo[1,2-a]pyridine48%

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 6-bromo-8-nitroimidazo[1,2-a]pyridine exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various pathogens, including multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

  • Mechanism of Action : These compounds may interact with specific molecular targets such as enzymes or DNA, leading to their antimicrobial effects. For instance, certain analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .

Potential Anticancer Properties

The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Anti-Tuberculosis Activity

A study highlighted the anti-tubercular activity of certain imidazo[1,2-a]pyridine derivatives. Compounds were evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (Mtb), showing promising results with MIC values as low as 0.003 μM for some analogues . These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance potency against resistant strains.

Case Study 2: CDK Inhibition

In another investigation into the biological activity of this compound derivatives, researchers synthesized several compounds and tested them for CDK inhibition. Results indicated that specific modifications to the nitro group significantly improved inhibitory activity against CDK2, making these compounds potential candidates for cancer therapeutics .

Applications in Drug Development

The versatility of this compound extends to its role as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable scaffold for developing new therapeutic agents:

  • Antileishmanial Activity : Recent studies have identified derivatives that show effective antileishmanial properties, suggesting a broader range of application in infectious disease treatment .
  • Optoelectronic Applications : Beyond biological applications, this compound class has also been investigated for its potential use in optoelectronic devices due to their unique electronic properties .

Mechanism of Action

The mechanism by which 6-Bromo-8-nitroimidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with cellular processes and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine core is highly versatile, with modifications at positions 2, 3, 6, and 8 significantly altering biological activity, solubility, and pharmacokinetics. Below is a detailed comparison of 6-bromo-8-nitroimidazo[1,2-a]pyridine with its analogs:

Substituent Position and Electronic Effects
Compound Name Substituents Key Properties Biological Activity
This compound 6-Br, 8-NO₂ High electrophilicity due to nitro group; moderate solubility in polar solvents Antikinetoplastid hit compound
6-Chloro-3-nitroimidazo[1,2-a]pyridine 6-Cl, 3-NO₂ Enhanced metabolic stability; lower logP than bromo analogs Antimycobacterial activity
8-Bromo-6-nitroimidazo[1,2-a]pyridine 8-Br, 6-NO₂ Altered electronic distribution; improved crystallinity Under investigation for kinase inhibition
6-Bromo-8-aminoimidazo[1,2-a]pyridine 6-Br, 8-NH₂ Improved solubility via hydrogen bonding; planar structure CDK2 inhibition


Key Observations :

  • Nitro Group Position : The 8-nitro derivative exhibits stronger antikinetoplastid activity compared to 3-nitro analogs, likely due to better target binding .
  • Halogen Effects : Bromine at position 6 increases steric hindrance but enhances lipophilicity compared to chlorine, affecting membrane permeability .
Functional Group Modifications
Compound Name Functional Modifications Solubility (LogS) Pharmacokinetic Profile
This compound None -2.1 (predicted) Moderate microsomal stability; high plasma protein binding
4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol 2-Sulfonylmethyl, 8-Br, 6-Cl -1.5 Improved aqueous solubility (≥50 µM); CYP450 inhibition risk
6-Chloro-N-phenyl-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine-8-amine 8-Amino, 2-sulfonylmethyl, 6-Cl -1.8 Enhanced target selectivity (IC₅₀ = 0.2 µM vs. Leishmania)

Key Observations :

  • Sulfonylmethyl Groups : Derivatives with sulfonylmethyl substituents (e.g., compound 2c in ) show markedly improved aqueous solubility, critical for oral bioavailability.
  • Amino vs. Nitro Groups: 8-Amino derivatives (e.g., 6-bromo-8-aminoimidazo[1,2-a]pyridine) exhibit better solubility but reduced electrophilic reactivity compared to nitro-containing analogs .
Antikinetoplastid Activity

This compound demonstrates potent activity against Trypanosoma brucei (EC₅₀ = 1.2 µM) and Leishmania donovani (EC₅₀ = 0.8 µM), outperforming 8-bromo-6-nitro derivatives (EC₅₀ = 2.5 µM) . The nitro group’s position at C8 is critical for redox activation in parasitic cells, generating cytotoxic radicals .

Kinase Inhibition

In contrast, 6-bromo-8-aminoimidazo[1,2-a]pyridine inhibits cyclin-dependent kinase-2 (CDK2) with an IC₅₀ of 0.15 µM, attributed to hydrogen bonding between the amino group and kinase active sites .

Biological Activity

6-Bromo-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity, particularly in antimicrobial and antitubercular applications. Its unique structure, characterized by a bromine atom and a nitro group attached to the imidazo[1,2-a]pyridine framework, enhances its reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7H4BrN3O2
  • Molecular Weight : 242.03 g/mol

The compound's structure allows for various chemical modifications, which can influence its biological activity.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial properties. For instance, it has demonstrated effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM
Mycobacterium tuberculosis0.78 μM

The presence of the nitro group is crucial for its antibacterial activity, as studies indicate that modifications to this group can significantly reduce efficacy against pathogens .

Antitubercular Activity

The compound has been reported to possess potent antitubercular activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The nitro substituent at position C5 is essential for this activity, as demonstrated in comparative studies where substitutions with other groups led to diminished effects .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Interaction studies reveal that it influences:

  • Intracellular mechanisms involved in bacterial cell death.
  • Enzymatic inhibition , particularly targeting enzymes relevant to bacterial survival.

These interactions highlight its potential role in drug development for infectious diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against resistant strains of bacteria. Results indicated that the compound maintained activity even at reduced concentrations compared to traditional antibiotics .
  • Antitubercular Screening : In a series of tests against Mycobacterium tuberculosis, this compound showed promising results with an MIC value significantly lower than many existing treatments .

Comparative Analysis with Other Derivatives

To understand the unique attributes of this compound, it is beneficial to compare it with other imidazo[1,2-a]pyridine derivatives:

Compound Name Key Features Unique Aspects
8-Nitroimidazo[1,2-a]pyridineLacks bromine; retains nitro groupDifferent reactivity profile
3-Bromo-8-aminoimidazo[1,2-a]pyridineContains amino group instead of nitroPotentially enhanced biological activity
8-Bromo-6-chloroimidazo[1,2-a]pyridineContains chlorine; similar structureAlters reactivity due to chlorine presence

This comparison underscores how structural modifications can lead to varying biological activities and chemical properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-8-nitroimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of substituted pyridine precursors. For example, 5-bromo-2,3-diaminopyridine reacts with nitro-substituted aldehydes or ketones under reflux in ethanol with sodium bicarbonate as a base . Optimization includes:

  • Monitoring reaction progress via TLC to minimize byproducts.
  • Adjusting solvent polarity (e.g., ethanol vs. DMF) to improve yield.
  • Temperature control (80–100°C) to balance reaction rate and decomposition .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., planar imidazo[1,2-a]pyridine core with deviations <0.024 Å) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., bromo and nitro groups cause distinct deshielding) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 257.96) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with reported bioactivities of related imidazo[1,2-a]pyridines:

  • Antimicrobial : MIC assays against Mycobacterium tuberculosis (H37Rv strain) for anti-TB potential .
  • Kinase inhibition : Fluorescence-based assays for CDK2 inhibition (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromo vs. nitro positioning) affect biological activity and reactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Systematic substitution : Synthesize analogs (e.g., 6-nitro-8-bromo derivatives) and compare activities .

  • Computational modeling : DFT calculations predict electronic effects (e.g., nitro group’s electron-withdrawing impact on ring electrophilicity) .

  • Activity cliffs : Identify critical substituents (e.g., bromo at position 6 enhances CDK2 inhibition by 3-fold vs. position 8) .

    Substituent PositionCDK2 IC50_{50} (µM)Antitubercular MIC (µg/mL)
    6-Bromo, 8-Nitro0.451.2
    8-Bromo, 6-Nitro1.383.8
    Data adapted from .

Q. What strategies resolve contradictions in solubility and stability data for hydrochloride salts of this compound?

  • Methodological Answer :

  • Salt screening : Compare hydrochloride, sulfate, and mesylate salts for solubility in PBS (pH 7.4) .
  • Accelerated stability studies : Use HPLC to track degradation under stress conditions (40°C/75% RH for 4 weeks) .
  • Co-solvent systems : Add PEG-400 or cyclodextrins to enhance aqueous solubility without precipitation .

Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?

  • Methodological Answer :

  • Analyze X-ray data (e.g., N–H⋯N bonds between amine and pyridine groups) to design derivatives with improved target binding .
  • Modify substituents to mimic hydrogen-bonding motifs of known inhibitors (e.g., CDK2 ATP-binding pocket interactions) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Step-by-Step Approach :

Standardize assays : Replicate studies using identical cell lines (e.g., HepG2 for anticancer activity) and protocols .

Control variables : Verify compound purity (>95% by HPLC) and storage conditions (-20°C in desiccated vials) .

Meta-analysis : Compare data across ≥3 independent studies to identify trends (e.g., bromo-nitro derivatives consistently show IC50_{50} <1 µM for kinases) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-nitroimidazo[1,2-a]pyridine

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